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4-(3,5-Difluorophenyl)pyrimidin-2-amine

Cat. No.: B7601317
M. Wt: 207.18 g/mol
InChI Key: RJRPSDQMDKENFG-UHFFFAOYSA-N
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Description

Ubiquity and Importance of Pyrimidine (B1678525) Derivatives in Chemical Biology Research

The pyrimidine ring is a fundamental building block in nature, forming the core structure of several essential biomolecules. mdpi.comnih.gov As a six-membered aromatic heterocycle with two nitrogen atoms, its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and various coenzymes. mdpi.comnih.govresearchgate.net This natural prevalence has inspired chemists to explore synthetic pyrimidine derivatives, uncovering a vast spectrum of biological activities. nih.govmdpi.com In chemical biology and medicinal chemistry, these synthetic derivatives are investigated for a wide array of pharmacological applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.commdpi.comacs.org The structural versatility of the pyrimidine scaffold allows for fine-tuning of its physicochemical properties, making it a cornerstone in the design of targeted therapies. mdpi.com

Historical Perspective on the Research and Development of 2-Aminopyrimidine (B69317) Compounds

The study of 2-aminopyrimidine and its derivatives has a rich history, driven by their role as key intermediates in the synthesis of more complex, biologically active molecules. nih.govresearchgate.net Historically, the synthesis of the 2-aminopyrimidine system was a focal point for organic chemists aiming to construct analogues of natural pyrimidines. nih.gov Early methods often involved the condensation of guanidines with β-dicarbonyl compounds or their equivalents. mdpi.com While effective, this approach was sometimes limited by the availability of appropriately substituted starting materials. mdpi.com

The evolution of synthetic methodologies, particularly the advent of transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, has significantly broadened the accessibility of diverse 2-aminopyrimidine derivatives. mdpi.comnih.gov These modern techniques allow for the direct formation of the C-N bond between a pyrimidine core and an amine, offering a more flexible and efficient route to novel structures. mdpi.comnih.gov Furthermore, recent research has focused on developing more environmentally friendly, catalyst-free, and solvent-free synthesis methods, often utilizing microwave irradiation to accelerate reaction times and improve yields. nih.govmdpi.comresearchgate.net These advancements have cemented 2-aminopyrimidines as crucial pharmacophores and versatile building blocks in contemporary drug discovery. researchgate.netnih.gov

Positioning of 4-(3,5-Difluorophenyl)pyrimidin-2-amine (B6164898) within Contemporary Heterocyclic Chemistry Research

The compound this compound represents a confluence of two important structural motifs in modern medicinal chemistry: the 2-aminopyrimidine scaffold and a difluorinated phenyl ring. The 2-aminopyrimidine core is a well-established "hinge-binding" motif, particularly prevalent in the design of protein kinase inhibitors. researchgate.net Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The 2-aminopyrimidine structure can form key hydrogen bond interactions within the ATP-binding site of many kinases, making it an effective anchor for inhibitor design. researchgate.netresearchgate.net

The addition of a 3,5-difluorophenyl group at the 4-position of the pyrimidine ring is a strategic design choice. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and increase bioavailability. cardiff.ac.uk The strong electron-withdrawing nature of the two fluorine atoms can also modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets. cardiff.ac.uk Therefore, this compound is positioned within a highly active area of research focused on developing selective and potent kinase inhibitors for therapeutic use. cardiff.ac.uknih.gov

Overview of Current Research Trends Relevant to Fluorinated Pyrimidine-2-amine Structures

Current research trends continue to leverage the advantageous properties of fluorination in the design of pyrimidine-based therapeutics. The development of oral fluorinated pyrimidines has been a significant area of focus, aiming to improve the administration and efficacy of anticancer drugs. nih.gov The trifluoromethyl group, in particular, is noted for being more metabolically stable than a methyl group due to the strength of the C-F bond. cardiff.ac.uk

A major trend is the rational design of 2,4,5-trisubstituted pyrimidines as highly selective kinase inhibitors. nih.govcardiff.ac.uk Researchers are exploring various substitutions on the pyrimidine core to achieve selectivity for specific kinases, such as CDK9, PI3K, and mTOR, which are important targets in oncology. nih.govcardiff.ac.uk The synthesis of diverse libraries of these compounds is often facilitated by modern synthetic methods, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to rapidly explore structure-activity relationships (SAR). nih.govnih.gov The ultimate goal is to identify candidates with high potency against the target kinase, selectivity over other kinases to minimize side effects, and favorable pharmacokinetic properties, including oral bioavailability and brain penetrability. nih.gov

Data on Pyrimidine-2-Amine Derivatives

While specific experimental data for this compound is not widely available in public literature, the following tables provide general information on the properties of the core scaffold and the observed biological activities of structurally related analogues.

Table 1: General Properties of the 2-Aminopyrimidine Scaffold

PropertyDescriptionReference
Structure A pyrimidine ring substituted with an amino group at the C2 position. nih.gov
Function Acts as a key pharmacophore and a versatile synthetic intermediate. nih.govnih.gov
Biological Role The core of many biologically active compounds, including kinase inhibitors. mdpi.comresearchgate.net
Synthetic Access Synthesized via classical condensation reactions or modern cross-coupling methods. mdpi.commdpi.com

Table 2: Biological Activity of Selected Aryl-Substituted Pyrimidin-2-amine Analogues

This table showcases the kinase inhibitory activity of compounds structurally related to this compound, demonstrating the significance of this chemical class in drug discovery.

Compound AnalogueTarget KinaseActivity (IC₅₀)Reference
N,4-diphenylpyrimidin-2-amine derivative (C8)PI3Kγ65 nM selleckchem.com
Pyrido[2,3-d]pyrimidine derivative (NU6027)CDK1 / CDK22.5 µM / 1.3 µM researchgate.net
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3)EGFR2.7 µM
7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine (Compound 35)CLK149 nM nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2N3 B7601317 4-(3,5-Difluorophenyl)pyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-difluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-7-3-6(4-8(12)5-7)9-1-2-14-10(13)15-9/h1-5H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRPSDQMDKENFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=CC(=CC(=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 3,5 Difluorophenyl Pyrimidin 2 Amine

Strategic Approaches to the Synthesis of Pyrimidine-2-amine Core Structures

The synthesis of the 2-aminopyrimidine (B69317) scaffold, a crucial component in many biologically active compounds, can be achieved through various strategic routes. iaea.orgijpsjournal.com These methods range from traditional condensation reactions that have been foundational in heterocyclic chemistry to more advanced, efficient pathways developed to meet modern synthetic demands.

Classical Condensation Reactions for Pyrimidine (B1678525) Ring Formation

The most fundamental and widely utilized method for constructing the pyrimidine ring is the principal synthesis, which involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment. wikipedia.orgbu.edu.eg Specifically for the synthesis of 2-aminopyrimidines, the key reaction is the cyclocondensation of a β-dicarbonyl compound, or a synthetic equivalent, with guanidine (B92328). ijpsjournal.combu.edu.eg

This classical approach involves the reaction between a 1,3-dielectrophilic species and guanidine, which serves as the N-C-N nucleophile. The reaction proceeds through a series of addition and condensation-elimination steps to form the stable heterocyclic aromatic ring. This method's versatility allows for the introduction of various substituents onto the pyrimidine core by selecting appropriately substituted starting materials.

Table 1: Key Components in Classical Pyrimidine-2-amine Synthesis

Component Type Example Role
N-C-N Fragment Guanidine, Guanidine nitrate Provides the N1, C2, and N3 atoms of the pyrimidine ring.

| C-C-C Fragment | α,β-Unsaturated ketones (Chalcones), β-Diketones, Malonaldehyde derivatives | Provides the C4, C5, and C6 atoms of the pyrimidine ring. |

Advanced Synthetic Pathways to 2-Aminopyrimidines

While classical methods are robust, advanced synthetic strategies have been developed to improve efficiency, yield, and structural diversity. These modern pathways often employ multicomponent reactions, novel catalytic systems, and alternative energy sources.

Multicomponent Reactions (MCRs): Reactions like the Biginelli reaction provide a convergent approach to pyrimidine derivatives by combining three or more starting materials in a single step. wikipedia.orgnih.gov These reactions are highly efficient and allow for the rapid assembly of complex molecular structures.

Catalyzed Cycloadditions: Modern organic synthesis has seen the development of various catalyzed reactions for heterocycle formation. mdpi.com For instance, iridium-catalyzed processes can synthesize pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.com Similarly, copper-catalyzed tandem reactions have been employed to create substituted pyrimidines. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. researchgate.netsciencescholar.us This technique is particularly effective for condensation reactions in the synthesis of heterocyclic compounds.

Ring Transformation Reactions: Pyrimidine derivatives can also be synthesized through the transformation of other heterocyclic rings. For example, 1,3-oxazines can be converted into pyrimidines through reactions with amines. bu.edu.eg

Detailed Synthesis of 4-(3,5-Difluorophenyl)pyrimidin-2-amine (B6164898)

The synthesis of the specific target compound, this compound, is typically achieved through a well-established condensation reaction that reflects the classical approach to forming 4-aryl-2-aminopyrimidines.

Selection and Preparation of Key Starting Materials and Intermediates

The construction of this compound relies on the strategic selection and preparation of two key precursors: an aryl-substituted three-carbon electrophile and guanidine.

Preparation of the Aryl-Substituted Intermediate: A common and effective three-carbon precursor is an α,β-unsaturated ketone, specifically a chalcone (B49325) derivative. For this synthesis, the intermediate (E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is utilized. This intermediate is prepared from 3',5'-difluoroacetophenone, which is reacted with a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction introduces the necessary functionality for the subsequent cyclization step.

Guanidine Source: Guanidine, or more commonly its stable salt form like guanidine nitrate or guanidine hydrochloride, serves as the source of the 2-amino group and the N1 and N3 atoms of the pyrimidine ring.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions for the cyclocondensation step is crucial. researchgate.net The reaction involves the condensation of (E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one with guanidine.

Key parameters for optimization include:

Base: A base is required to liberate free guanidine from its salt and to catalyze the condensation. Common bases include sodium ethoxide, sodium methoxide, or potassium carbonate. google.com The choice and stoichiometry of the base can significantly impact the reaction rate and yield.

Solvent: The reaction is typically carried out in an alcoholic solvent, such as ethanol, isopropanol, or butanol, which can facilitate the solubility of the reactants and the progress of the reaction. nih.gov

Temperature: The reaction is often performed under reflux to ensure a sufficient reaction rate. nih.gov The optimal temperature depends on the specific solvent and reactants used.

Reaction Time: The duration of the reaction is monitored, often by thin-layer chromatography (TLC), to determine the point of maximum product formation and to avoid the generation of degradation products. nih.gov

Table 2: Representative Reaction Conditions for Synthesis

Parameter Condition Purpose
Reactant 1 (E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one Provides C4, C5, C6, and the aryl substituent.
Reactant 2 Guanidine Nitrate Provides N1, C2 (with amino group), and N3.
Base Sodium Ethoxide Deprotonates guanidine salt and catalyzes the reaction.
Solvent Ethanol Provides a suitable medium for the reaction.
Temperature Reflux (~78 °C) Increases reaction rate.

| Time | 2-6 hours | To allow for complete reaction. |

Purification and Isolation Techniques for the Target Compound

Following the completion of the reaction, a systematic purification process is necessary to isolate the this compound in high purity.

Initial Workup: The reaction mixture is typically cooled to room temperature, and the crude product may be precipitated by the addition of water. nih.gov The resulting solid is then collected by filtration. This initial step helps to remove inorganic salts and highly polar impurities.

Crystallization: The most common method for purifying solid organic compounds is crystallization. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or acetonitrile) and allowed to cool slowly. nih.gov As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, which can then be isolated by filtration.

Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is employed. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). This technique separates the target compound from any remaining starting materials or byproducts based on differences in polarity. For aminopyridines and related compounds, cation-exchange chromatography can also be an effective purification method. nih.gov

Drying: The final, purified product is thoroughly dried, often under vacuum, to remove any residual solvent. google.com The purity of the final compound is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Synthesis of Structural Analogues and Derivatives of this compound

The generation of analogues of this compound involves a variety of synthetic strategies aimed at introducing molecular diversity at specific positions of the molecule. These approaches include modifying the substituents on the pyrimidine core, altering the phenyl ring, and functionalizing the exocyclic amino group.

A primary method for achieving C-4 diversity is through the condensation of a substituted 1,3-dicarbonyl compound or its equivalent with guanidine. For instance, the Claisen-Schmidt condensation of a substituted acetophenone with a benzaldehyde derivative yields a chalcone (a 1,3-diaryl-2-propen-1-one). Subsequent cyclocondensation of this chalcone with guanidine hydrochloride in the presence of a base affords 2-amino-4,6-diarylpyrimidines. researchgate.netnih.govsemanticscholar.org By varying the initial acetophenone and benzaldehyde, a wide array of substituents can be introduced at the C-4 and C-6 positions of the pyrimidine ring. nih.govsemanticscholar.org

For example, the reaction of 1-(3,5-difluorophenyl)ethan-1-one with various benzaldehydes would produce a series of chalcones, which upon reaction with guanidine, yield 4-(3,5-difluorophenyl)-6-arylpyrimidin-2-amines. This strategy allows for the exploration of diverse aryl and heteroaryl groups at the C-6 position while retaining the core this compound structure.

A deconstruction-reconstruction strategy has also been reported for modifying 4-phenylpyrimidine. This involves ring-opening of a pyrimidinium salt to an intermediate which can then be recyclized with different reagents to generate modified pyrimidines, offering another route to diversification. acs.org

Table 1: Examples of C-4/C-6 Disubstituted 2-Aminopyrimidine Analogues Synthesized via Chalcone Condensation This table is illustrative of the synthetic strategy and not specific to 4-(3,5-difluorophenyl) derivatives.

C-4 Substituent C-6 Substituent Method Reference
4-Nitrophenyl Phenyl Chalcone condensation with guanidine HCl researchgate.net
Phenyl Methyl 1-Phenylbutane-1,3-dione condensation with guanidine nitrate nih.gov

Direct functionalization of the 3,5-difluorophenyl ring in this compound via classical electrophilic aromatic substitution (SEAr) presents significant challenges. The pyrimidine ring acts as a strong electron-withdrawing group, deactivating the attached phenyl ring towards electrophilic attack. wikipedia.orglibretexts.org Furthermore, the two fluorine atoms also exert a deactivating inductive effect. wikipedia.org

A more viable strategy for exploring substituents on the phenyl ring is to begin the synthesis with an already functionalized phenyl precursor. For instance, derivatives can be synthesized from substituted 1-(dihalophenyl)ethanones or other appropriately substituted starting materials. researchgate.net This approach allows for the precise placement of additional functional groups on the phenyl ring before the pyrimidine ring is constructed, bypassing the difficulties of direct electrophilic substitution on the deactivated ring system.

The primary amino group at the C-2 position is a key site for derivatization, allowing for the introduction of a wide range of functionalities through N-alkylation and N-acylation reactions. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile.

N-Alkylation: N-alkylation of the 2-amino group can be achieved using various alkylating agents, such as alkyl halides (e.g., alkyl iodides, bromides) or sulfates, typically in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. la-press.orgias.ac.in The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. This method can be used to introduce simple alkyl chains, benzyl groups, or more complex side chains. la-press.orgnih.gov Self-limiting alkylation strategies using N-aminopyridinium salts have also been developed to selectively synthesize secondary amines. chemrxiv.org

N-Acylation: N-acylation is readily accomplished by treating the 2-aminopyrimidine with acylating agents such as acid chlorides or anhydrides. researchgate.netresearchgate.net These reactions are often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. researchgate.net This method allows for the synthesis of a wide variety of amides, which can serve as important structural motifs or as handles for further functionalization. Greener methods using acetonitrile as both the solvent and acetylating agent over an alumina catalyst have also been developed for N-acetylation. nih.gov

Table 2: General Methods for Functionalization of the 2-Amino Group

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) Secondary or Tertiary Amine
N-Acylation Acid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) Amide

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are central to the synthesis of the 4-aryl-pyrimidin-2-amine scaffold.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is widely used to form the C-C bond between the pyrimidine C-4 position and the aryl ring. mdpi.com This reaction typically involves the coupling of a halopyrimidine (e.g., 4-chloro- or 4-tosyloxypyrimidin-2-amine) with an arylboronic acid (e.g., 3,5-difluorophenylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net A variety of palladium sources [e.g., Pd(OAc)₂, Pd(PPh₃)₄] and ligands can be employed to optimize the reaction for specific substrates. researchgate.net This method is highly valued for its functional group tolerance and generally mild reaction conditions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone reaction for forming the C-N bond at the C-2 position of the pyrimidine ring. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of a 2-halopyrimidine (e.g., 2-chloro-4-(3,5-difluorophenyl)pyrimidine) with a primary or secondary amine. researchgate.netnih.gov The process requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu). wikipedia.orglibretexts.org This methodology provides a direct and highly versatile route to a vast array of N-substituted 2-aminopyrimidines, which are often difficult to access through classical methods. thieme-connect.com The combination of Suzuki coupling to build the C-4 aryl bond followed by Buchwald-Hartwig amination at C-2 is a common and powerful strategy in the synthesis of diverse pyrimidine libraries. thieme-connect.com

Table 3: Common Catalytic Systems for Pyrimidine Synthesis

Reaction Typical Substrates Catalyst/Ligand System Base Reference
Suzuki-Miyaura 4-Halopyrimidine + Arylboronic Acid Pd(OAc)₂ / 2-aminopyrimidine-4,6-diol K₂CO₃ researchgate.netresearchgate.net
Suzuki-Miyaura 4-Pyrimidyl Tosylate + Arylboronic Acid Pd(OAc)₂ / SPhos K₃PO₄
Buchwald-Hartwig 2-Halopyrimidine + Amine Pd(OAc)₂ / BINAP or XPhos NaOt-Bu wikipedia.orglibretexts.org

Computational Chemistry and Theoretical Studies of 4 3,5 Difluorophenyl Pyrimidin 2 Amine

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical DFT study of 4-(3,5-Difluorophenyl)pyrimidin-2-amine (B6164898) would involve the following analyses:

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process would yield crucial information about bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the rotational barrier around the C-C bond connecting the pyrimidine (B1678525) and difluorophenyl rings to identify the most stable conformer.

Analysis of Electronic Properties: HOMO-LUMO Energy Levels and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A low band gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would highlight the nitrogen atoms of the pyrimidine ring and the amino group as potential sites for electrophilic attack, while the regions around the fluorine atoms would be identified as electronegative.

Natural Bonding Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is used to study the interactions between orbitals within a molecule. This analysis provides insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For the target molecule, NBO analysis could elucidate the delocalization of electron density between the pyrimidine and difluorophenyl rings and quantify the strength of intramolecular hydrogen bonds involving the amino group and adjacent nitrogen atoms.

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Theoretical Predictions of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict various spectroscopic properties. By calculating the theoretical vibrational frequencies, a simulated infrared (IR) and Raman spectrum can be generated. These can then be compared with experimental spectra to confirm the molecular structure. Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei are invaluable for interpreting experimental NMR data and confirming the compound's identity and purity.

While the specific data for this compound is not available, the methodologies described above represent the standard and rigorous approach that would be taken to characterize its computational and theoretical profile. Future research in this area would be necessary to provide the detailed, quantitative insights requested.

Simulation of Molecular Behavior in Different Environments

Currently, there is a notable absence of published research specifically detailing the simulation of the molecular behavior of this compound in different environments. Molecular dynamics (MD) simulations, a common technique to study the conformational changes and interactions of a molecule over time in various media such as water, organic solvents, or within a simulated biological membrane, have not been reported for this particular compound. Such studies would be invaluable for understanding its solubility, stability, and potential to cross biological barriers.

In Silico Prediction of Ligand-Target Interactions

The prediction of how a small molecule like this compound might interact with biological macromolecules is a cornerstone of computational drug discovery. This is typically achieved through methods like molecular docking and the assessment of binding affinities.

Computational Assessment of Binding Modes and Affinities

Consistent with the lack of molecular docking studies, there is no available data on the computational assessment of the binding modes and affinities of this compound. Such assessments, which typically involve calculating binding energies and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and its target, are crucial for predicting the potency and selectivity of a compound. For related pyrimidine derivatives, studies have detailed key interactions with amino acid residues in protein binding pockets, but this information cannot be directly extrapolated to this compound without specific computational analysis.

Pharmacophore Modeling for Rational Design of Derivatives

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. This model can then be used to screen virtual libraries for new, potentially more active compounds or to guide the rational design of derivatives. However, to construct a reliable pharmacophore model, a set of active molecules with known biological data is required. Given the absence of reported biological activity and ligand-target interaction studies for this compound, no specific pharmacophore models have been developed based on this scaffold. The development of such models would be contingent on future experimental data.

Structure Activity Relationship Sar Studies of 4 3,5 Difluorophenyl Pyrimidin 2 Amine Analogues

Methodological Framework for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for analogues of 4-(3,5-Difluorophenyl)pyrimidin-2-amine (B6164898) relies on a systematic and integrated methodological framework. This process begins with the rational design and chemical synthesis of a library of analogues where specific parts of the molecule are systematically varied. nih.govnih.gov Synthetic strategies often involve multi-step reactions, such as the condensation of substituted benzaldehydes with reagents like ethyl acetoacetate, followed by cyclization to form the core pyrimidine (B1678525) ring. researchgate.netorganic-chemistry.org Further modifications can be achieved through cross-coupling reactions, such as the Suzuki coupling, to introduce diverse aryl or heterocyclic fragments. acs.org

Once synthesized, the biological activity of these compounds is assessed through a variety of in vitro and in cellulo assays. nih.gov For instance, in the context of anticancer research, antiproliferative activity is commonly evaluated against a panel of cancer cell lines using methods like the MTT assay to determine IC₅₀ values (the concentration required to inhibit cell growth by 50%). nih.govnih.gov For antiviral applications, such as against HIV, the potency is measured by the effective concentration (EC₅₀) required to inhibit viral replication in cell cultures. nih.govnih.gov

Computational techniques are integral to the SAR workflow. acs.org Molecular docking studies are used to predict the binding modes of the analogues within the active site of a biological target, helping to rationalize observed activities. researchgate.net These computational models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-protein binding affinity. nih.gov This iterative cycle of design, synthesis, biological testing, and computational analysis allows researchers to build a comprehensive understanding of the SAR, guiding the optimization of lead compounds. nih.govacs.org

Impact of Fluorine Substitution on Biological Activity Profiles

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry, and the case of this compound is a prime example of its benefits. nih.gov Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological and physicochemical properties. nih.gov

In the context of diarylpyrimidine analogues, the presence and positioning of fluorine on the phenyl ring are critical for biological activity. Research on fluorine-substituted diarylpyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown that double fluorination at the 3,5-positions of the phenyl ring can significantly enhance antiviral potency. nih.gov For example, compounds with this 3,5-difluoro substitution pattern exhibited EC₅₀ values ranging from 1.8 to 35.9 nmol/L, which was a marked improvement over their non-fluorinated or single-fluorine counterparts. nih.gov The introduction of a single fluorine atom at the 3-position of the phenyl ring has also been shown to enhance inhibitory activity compared to the unsubstituted parent compound. nih.gov

This enhancement in activity can be attributed to several factors. The strong electronegativity of fluorine can alter the electronic distribution of the phenyl ring, potentially improving binding interactions with the target protein. nih.gov Furthermore, fluorine substitution can block sites of metabolism, leading to improved metabolic stability and bioavailability. nih.gov The strategic placement of fluorine can therefore be a powerful tool to boost both the potency and the "drug-like" properties of the 4-phenylpyrimidin-2-amine (B1349383) scaffold.

Systematic Exploration of Substituent Effects on the Pyrimidine Ring and Phenyl Moiety

Beyond fluorine substitution, comprehensive SAR studies have explored the impact of various substituents on both the pyrimidine ring and the appended phenyl moiety to optimize biological activity.

Pyrimidine Ring Modifications: The 2-amino group on the pyrimidine ring is often a crucial interaction point. It can act as a hydrogen bond donor, forming key interactions with amino acid residues in the target's binding pocket. nih.gov Modifications at other positions of the pyrimidine ring have also been investigated. For example, introducing an N-acyl group at the C4-position of the rilpivirine/etravirine scaffold was explored to create additional interactions with reverse transcriptase, leading to improved in vitro enzyme inhibition. nih.gov In some series, a primary amino group at the C4-position of a related pyrazolo[3,4-d]pyrimidine core was found to be preferable to other substitutions for antiproliferative activity. acs.org

Phenyl Moiety Modifications: The phenyl ring serves as a versatile scaffold for introducing a wide array of substituents to probe for additional binding interactions. In the development of NNRTIs, adding a cyano group to a terminal benzene (B151609) ring was found to be remarkably beneficial for improving inhibitory activity while decreasing cytotoxicity. nih.gov The combination of 3,5-difluorination on one phenyl ring and a 4'-cyano group on a second phenyl group resulted in compounds with potent anti-HIV-1 activity. nih.gov In other studies on related heterocyclic systems, various substituents on the phenyl ring, such as hydroxyl, methoxyl, and amino groups, have been evaluated, with their effects being highly dependent on their position and the specific biological target. acs.orgnih.gov For instance, in one series of pyrazolo[3,4-d]pyrimidines, a 3-hydroxyl group on the phenyl ring was favorable, while methoxyl or methyl ester groups at the same position led to a loss of activity. acs.org

The following table summarizes the effects of various substitutions on the biological activity of diarylpyrimidine analogues and related heterocyclic compounds.

Compound Series Modification Site Substituent Observed Effect on Biological Activity Reference
DiarylpyrimidinesPhenyl Ring3,5-DifluoroSignificantly improved anti-HIV-1 activity nih.gov
DiarylpyrimidinesTerminal Phenyl RingCyano GroupImproved inhibitory activity, decreased cytotoxicity nih.gov
N-acyl Diaryl PyrimidinesPyrimidine C4-PositionN-acyl groupEnhanced in vitro reverse transcriptase inhibition nih.gov
Pyrazolo[3,4-d]pyrimidinesPhenyl Ring3-HydroxylPotent antiproliferative activity acs.org
Pyrazolo[3,4-d]pyrimidinesPhenyl Ring3-MethoxylLoss of antiproliferative activity acs.org
Pyrido[2,3-d]pyrimidinesPhenyl Ring3',5'-DimethoxyHighly selective FGFr tyrosine kinase inhibition nih.gov

Correlation between Molecular Conformation and Biological Response

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. For analogues of this compound, a specific molecular conformation is often required for potent biological activity. Studies on diarylpyrimidine-based NNRTIs have revealed that active compounds frequently adopt a characteristic "horseshoe" or "butterfly-like" conformation. nih.gov This specific spatial arrangement allows the molecule to fit snugly into the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase.

The conformation is dictated by the rotational freedom around the single bonds connecting the pyrimidine core to the two aryl rings. The 3,5-difluorophenyl group and the other substituted aryl ring orient themselves in a way that optimizes interactions with hydrophobic and hydrophilic residues within the binding pocket. The N-1 position of the pyrimidine ring and the adjacent amine group, for instance, can form crucial hydrogen bonds with amino acid residues like K101 in the HIV-1 RT enzyme. nih.gov

Conformational analysis, often performed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and computational modeling, is used to determine the preferred solution-state conformation of these molecules. mdpi.com Studies on related diaryl systems have shown that the introduction of substituents, such as fluorine atoms, can significantly influence the preferred conformation by altering steric and electronic properties, which in turn impacts biological response. mdpi.com Therefore, maintaining the correct molecular topology is a critical consideration in the design of new, potent analogues based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For complex scaffolds like this compound, QSAR serves as a powerful predictive tool to guide the design of new analogues with enhanced potency. nih.gov

The QSAR process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., steric and electrostatic fields). researchgate.netmdpi.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀ values). nih.govmdpi.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity. nih.gov Blue cubes might indicate areas where steric bulk is beneficial, while red cubes might show regions where it is detrimental. researchgate.net

The statistical validity of a QSAR model is crucial and is assessed using parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for an external test set. nih.govnih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to be most active and helping to understand the key structural features—such as the importance of electronegative groups or the constraints on steric bulk—that govern biological activity. nih.govrsc.org

Exploration of Biological Activities and Molecular Target Engagement of 4 3,5 Difluorophenyl Pyrimidin 2 Amine Derivatives

Investigation of Enzyme Inhibition Profiles

Derivatives of the 4-(3,5-difluorophenyl)pyrimidin-2-amine (B6164898) scaffold have been extensively investigated for their ability to inhibit various enzymes, playing crucial roles in cellular signaling and metabolism. The unique electronic properties conferred by the difluorophenyl moiety, combined with the hydrogen bonding capabilities of the pyrimidin-2-amine core, make this scaffold an attractive starting point for the development of potent and selective enzyme inhibitors.

Modulation of Dipeptidyl Peptidase 4 (DPP-4) Activity

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The pyrimidine (B1678525) scaffold is a common feature in several known DPP-4 inhibitors. acs.orgnih.gov

Research into pyrimidine derivatives has highlighted the importance of specific structural features for potent DPP-4 inhibition. For instance, the trifluorophenyl moiety is known to enhance the potency of DPP-4 inhibitors by occupying the S1 hydrophobic pocket of the enzyme. nih.gov Studies on pyrimidinedione analogs have shown that hydrophobicity positively influences DPP-4 inhibitory activity. nih.gov Furthermore, the introduction of a fluorocyanobenzyl group has been identified as a key factor affecting potency. nih.gov While direct studies on this compound derivatives as DPP-4 inhibitors are not extensively documented in the reviewed literature, the established significance of the trifluorophenyl group in other DPP-4 inhibitors suggests that this scaffold holds promise. nih.gov For example, (R)-3-amino-1-(2-benzoyl-1,2-diazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one has demonstrated strong in vitro activity and in vivo efficacy. nih.gov

A series of novel pyrimidinedione derivatives were designed and evaluated for their in vitro DPP-4 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov This underscores the potential of the pyrimidine core in designing effective DPP-4 inhibitors. The development of pyrazolo[3,4-d]pyrimidinones as DPP-4 inhibitors has also been reported, with some derivatives exhibiting significant blood glucose-lowering effects in animal models. nih.gov

Table 1: DPP-4 Inhibitory Activity of Selected Pyrimidine Derivatives

CompoundStructureDPP-4 IC50 (nM)Reference
Compound 11 (Pyrimidinedione derivative)Structure not available in source64.47 nih.gov
Compound 16 (Pyrimidinedione derivative)Structure not available in source65.36 nih.gov
Compound 29 (Pyrazolo[3,4-d]pyrimidinone)Structure not available in source1060 nih.gov

Inhibition of Phosphodiesterase 2 (PDE2) Enzymes

Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net Its activity is stimulated by cGMP. researchgate.net PDE2 is abundantly expressed in brain regions associated with cognitive processes, making it a potential target for treating cognitive disorders. researchgate.net

While the reviewed literature does not provide direct evidence of this compound derivatives as PDE2 inhibitors, research on related heterocyclic systems offers some insights. For instance, a series of pyrido[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazines has been reported as potent PDE2 inhibitors. researchgate.net Optimization of this series led to the identification of compounds with nanomolar IC50 values and good selectivity over other PDE subtypes. researchgate.net

The exploration of pyrimidine-based scaffolds for PDE inhibition has more commonly focused on other PDE families, such as PDE4. nih.govnih.gov However, the structural similarities between the ATP-binding sites of various phosphodiesterases suggest that scaffolds active against one subtype may be adaptable for another. The development of selective PDE2 inhibitors remains an active area of research, and the this compound core could serve as a valuable template for future design efforts, given its proven utility in targeting other ATP-dependent enzymes.

Interactions with Cyclin-Dependent Kinases (CDK2, CDK9) and Associated Pathways

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for cell cycle regulation and transcription. nih.gov Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of anticancer agents. nih.gov The pyrimidine scaffold is a well-established core structure for many CDK inhibitors. nih.gov

Derivatives of N-phenylpyrimidin-2-amine have shown significant inhibitory activity against both CDK2 and CDK9. A series of N2,N4-disubstituted pyrimidine-2,4-diamines were identified as potent inhibitors of both CDK2/cyclin A and CDK9/cyclin T1. nih.gov The introduction of a 5-fluoro substituent on the pyrimidine ring was found to be beneficial for activity. nih.gov Docking studies have provided insights into the binding modes of these inhibitors within the ATP-binding sites of CDK2 and CDK9, highlighting the importance of specific substitutions for achieving potency and selectivity. nih.govnih.gov

For instance, in a series of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines, several compounds exhibited potent cytotoxicity against various tumor cell lines, which correlated well with their inhibitory activities against CDK2 and CDK9. nih.gov Another study on N2,N4-disubstituted pyrimidine-2,4-diamines also identified compounds with nanomolar IC50 values against both enzymes. nih.gov

Table 2: Inhibitory Activity of N2,N4-Disubstituted Pyrimidine-2,4-diamine Derivatives against CDK2 and CDK9

CompoundCDK2/cyclin A IC50 (nM)CDK9/cyclin T1 IC50 (nM)Reference
Compound 3c15065 nih.gov
Compound 3g83140 nih.gov
Compound 6d (5-fluoro derivative)>10000160 nih.gov
Compound 9g (5-fluoro derivative)180100 nih.gov

The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has also been extensively studied, leading to the discovery of highly potent CDK2 inhibitors with Ki values in the low nanomolar range. acs.org Structure-activity relationship (SAR) studies and X-ray crystallography have elucidated the key interactions responsible for their high affinity. acs.org Further modifications of this scaffold have led to potent and selective CDK9 inhibitors. acs.org

Targeting of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase by Related Pyrimidine Scaffolds

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. mdpi.com Overexpression or mutation of EGFR is common in various cancers, making it a key target for cancer therapy. mdpi.com The 4-anilinopyrimidine scaffold is a well-known structural motif in many clinically approved EGFR tyrosine kinase inhibitors (TKIs). nih.gov

Derivatives of 4-aryl-N-phenylpyrimidin-2-amines have been investigated as EGFR inhibitors. researchgate.net One such derivative, 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f), was confirmed as a potent inhibitor of EGFR tyrosine kinase with an IC50 value of 22 nM. nih.govresearchgate.net This compound demonstrated significant anti-cancer activities in cholangiocarcinoma cell lines, which often exhibit elevated EGFR expression. nih.govresearchgate.net

A series of indolyl-pyrimidine hybrids were synthesized and evaluated for their EGFR inhibitory activity. mdpi.com Several of these compounds showed IC50 values comparable to the approved TKI, erlotinib. mdpi.com Compound 4g from this series was the most potent, with an EGFR IC50 of 0.25 µM. mdpi.com Molecular modeling studies revealed that this compound binds effectively within the EGFR active site. mdpi.com

Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

CompoundEGFR IC50 (nM)Reference
3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f)22 nih.govresearchgate.net
Compound 4g (indolyl-pyrimidine hybrid)250 mdpi.com
Compound 4f (indolyl-pyrimidine hybrid)380 mdpi.com
Compound 4h (indolyl-pyrimidine hybrid)390 mdpi.com
Compound 5 (4-aryl-N-phenylpyrimidin-2-amine derivative)0.79 researchgate.net
Compound 13c (4-aryl-N-phenylpyrimidin-2-amine derivative)73.80 researchgate.net
Compound 13f (4-aryl-N-phenylpyrimidin-2-amine derivative)31.92 researchgate.net
Compound 13g (4-aryl-N-phenylpyrimidin-2-amine derivative)5.61 researchgate.net

The difluorophenyl moiety is a common feature in many potent EGFR inhibitors, suggesting that the this compound scaffold is a highly promising starting point for the development of novel EGFR TKIs.

Modulation of Ion Channels and Transporter Systems

In addition to enzyme inhibition, derivatives of the this compound scaffold have been explored for their ability to modulate the activity of ion channels and transporter systems, which are critical for maintaining cellular homeostasis and excitability.

Potentiation of Small-Conductance Ca2+-Activated K+ (KCa2) Channels

Small-conductance Ca2+-activated K+ (KCa2) channels are a family of ion channels that are activated by intracellular calcium and are important regulators of neuronal excitability. nih.gov Positive modulators of KCa2 channels have therapeutic potential for conditions such as ataxia and other neurological disorders. nih.govnih.gov

While direct studies on this compound derivatives are limited, research on structurally related pyrimidine compounds provides valuable insights. A series of analogs of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA), a known KCa2 channel potentiator, have been synthesized and evaluated. nih.govnih.gov In this series, replacing the cyclohexane (B81311) ring with a dihalophenyl group led to compounds with significantly enhanced potency for potentiating KCa2.2a channels. nih.govnih.gov

Specifically, a derivative with a 2,5-dichlorophenyl group (compound 2q) showed approximately 10-fold higher potency than CyPPA, while a derivative with a 3,4-dichlorophenyl group (compound 2o) was about 7-fold more potent. nih.gov These compounds were also shown to normalize the abnormal firing of Purkinje cells in a mouse model of spinocerebellar ataxia type 2 (SCA2). nih.govnih.gov

Table 4: Potentiation of KCa2.2a Channels by Pyrimidine Derivatives

CompoundStructureEC50 (µM) for KCa2.2a PotentiationReference
CyPPAStructure not available in source7.48 nih.gov
Compound 2o (3,4-dichlorophenyl derivative)Structure not available in source1.02 nih.gov
Compound 2q (2,5-dichlorophenyl derivative)Structure not available in source0.74 nih.gov

These findings highlight the importance of the dihalophenyl moiety for potent KCa2 channel modulation and suggest that the 3,5-difluorophenyl group in the core scaffold of interest could also confer potent activity at these channels. Further investigation into this compound derivatives as KCa2 channel modulators is therefore warranted.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs) are crucial membrane proteins that facilitate the transport of nucleosides across cell membranes, playing a significant role in cancer chemotherapy and cardiovascular physiology. nih.govnih.gov A thorough review of the existing scientific literature reveals no specific studies investigating the inhibitory activity of this compound or its derivatives on ENTs. While research has been conducted on other classes of pyrimidine and triazine derivatives as ENT inhibitors, data directly pertaining to the this compound scaffold in this context is not available. nih.govnih.govfrontiersin.orgnih.gov

Assessment of Antiproliferative Activities in Established Cell Line Models

The potential of pyrimidine derivatives as antiproliferative agents is a subject of considerable research interest. nih.govmdpi.com However, specific data on this compound and its derivatives is limited.

Mechanistic Studies of Cell Cycle Progression and Programmed Cell Death Induction

The mechanisms by which pyrimidine derivatives can exert anticancer effects often involve the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.govnih.govnih.gov Flow cytometry is a common technique used to analyze cell cycle distribution, often employing DNA-intercalating dyes like propidium (B1200493) iodide. abcam.comcornell.edu

A comprehensive search of scientific databases yielded no specific mechanistic studies on how this compound derivatives might affect cell cycle progression or induce apoptosis in cancer cells. Research on other pyrimidine-containing molecules has demonstrated the ability to arrest cells in various phases of the cell cycle and to trigger apoptotic pathways, but these findings cannot be directly extrapolated to the specific compound . nih.govresearchgate.netmdpi.com

Evaluation of Antimicrobial and Antiviral Activities

The pyrimidine scaffold is a key component in many compounds with established antimicrobial and antiviral properties. nih.govnih.gov

Antifungal Efficacy

Similarly, the antifungal potential of this compound derivatives has not been documented in the accessible scientific literature. Although various pyrimidine derivatives have been synthesized and tested against fungal pathogens, sometimes showing significant efficacy, this research does not extend to the specific compound of interest. frontiersin.orgnih.govnih.govfrontiersin.org

In Vitro Antiviral Potential against Specific Pathogens

The exploration of this compound derivatives has extended into the realm of antiviral research, revealing potential activity against a variety of viral pathogens. While direct in vitro antiviral data for the parent compound, this compound, is not extensively documented in publicly available research, studies on structurally related pyrimidine analogues have demonstrated notable antiviral effects. These investigations provide a foundation for understanding the potential of this chemical scaffold in the development of novel antiviral agents.

Research into pyrimidine derivatives has identified compounds with activity against several RNA viruses. For instance, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potency against a panel of viruses. mdpi.com Within this series, certain compounds demonstrated noteworthy efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Specifically, derivatives featuring a cyclopropylamino group or an aminoindane moiety at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core showed the most promising results against this coronavirus strain. mdpi.com

Another class of related compounds, 4-substituted 3,4-dihydropyrimidin-2-ones (DHPMs), has also been investigated for antiviral properties. One study reported that a DHPM derivative possessing a long lipophilic undecyl side chain at the C-4 position, ethyl 6-methyl-2-oxo-4-undecyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, was a potent and selective inhibitor of Punta Toro virus (PTV), a member of the Bunyaviridae family. nih.gov However, its activity was found to be specific, with negligible effect against another Bunyavirus, Rift Valley fever virus. nih.gov

Furthermore, the broader family of diarylpyrimidine derivatives has been a significant area of research for anti-HIV agents. These compounds are known to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Studies have shown that modifications, such as the replacement of a dimethylphenyl moiety with a difluorophenyl group, can enhance anti-HIV activity. nih.gov

The following tables summarize the in vitro antiviral activity of selected pyrimidine derivatives that are structurally related to this compound.

Table 1: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives against Human Coronavirus 229E (HCoV-229E)

CompoundStructureEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
7a N²-cyclopropyl-N⁵-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine1.8 ± 0.4>100>55
7b N²-cyclopropyl-N⁵-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine2.5 ± 0.7>100>40
7f N²-cyclopropyl-N⁵-(2,3-dihydro-1H-inden-5-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine1.5 ± 0.3>100>67

Data sourced from a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines. mdpi.com EC₅₀ represents the 50% effective concentration, and CC₅₀ represents the 50% cytotoxic concentration.

Table 2: Antiviral Activity of a Dihydropyrimidinone Derivative against Punta Toro Virus (PTV)

CompoundStructureVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
4m Ethyl 6-methyl-2-oxo-4-undecyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylatePunta ToroVero3>100>33

Data from a study on 4-substituted 3,4-dihydropyrimidinones. nih.gov EC₅₀ is the concentration that inhibits 50% of plaque formation.

These findings underscore the potential of the pyrimidine scaffold, from which this compound is derived, as a versatile platform for the development of agents targeting specific viral pathogens. The antiviral activity appears to be highly dependent on the nature and position of substituents on the pyrimidine ring system.

Future Research Directions and the Broader Academic Impact of 4 3,5 Difluorophenyl Pyrimidin 2 Amine Research

Innovations in Synthetic Methodology for Pyrimidine-2-amines

The synthesis of pyrimidine-2-amines is a well-established field, yet there remains a continuous drive for more efficient, versatile, and environmentally benign methodologies suitable for creating diverse chemical libraries. Traditional methods often involve the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride in the presence of a base. nih.gov Another common and robust approach is the nucleophilic substitution of activated pyrimidines, such as 2-amino-4,6-dichloropyrimidine, with various amines. nih.govmdpi.com

Future research will likely focus on expanding the toolkit of synthetic reactions. This includes the development of novel catalytic systems, such as nickel-catalyzed methods for C-H arylation, which can enable the assembly of complex chalcone precursors from simple aldehydes. acs.org Photocatalytic and electrochemical approaches are also emerging as powerful tools for C-N bond formation under mild conditions, offering new pathways to pyrimidine (B1678525) derivatives. wiley.com For a compound like 4-(3,5-difluorophenyl)pyrimidin-2-amine (B6164898), innovations could involve late-stage functionalization, allowing for the rapid diversification of the core structure to explore structure-activity relationships (SAR) more effectively. The development of solvent-free or one-pot reaction sequences will also be critical for improving the efficiency and scalability of synthesis, making these valuable compounds more accessible for widespread screening and development. nih.govgoogle.com

Synthetic Method Key Reagents/Precursors Conditions Key Advantages Reference(s)
Chalcone CyclizationSubstituted Chalcones, Guanidine Hydrochloride, Base (e.g., NaOH)Reflux in EthanolEconomical, straightforward access to 4,6-diarylpyrimidines. nih.gov
Nucleophilic Substitution2-Amino-4,6-dichloropyrimidine, Substituted Amines, TriethylamineSolvent-free, 80-90 °CHigh yields, catalyst-free, versatile for amine variation. nih.govmdpi.com
Nopinone-based SynthesisNopinone, Guanidine Hydrochloride, NaOHTetrahydrofuran solventUtilizes natural and renewable starting materials. nih.gov
Pressure ReactionAldehyde oil (from DMF, PCl₃, Acetaldehyde diethyl acetal), Guanidine Nitrate, Sodium MethoxideCatalytic, under pressureUses low-cost industrial raw materials, suitable for large-scale production. google.com

Application of Advanced Computational Techniques for De Novo Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of new molecules. nih.gov For derivatives of this compound, advanced computational techniques are crucial for navigating the vast chemical space to identify novel candidates with optimized properties. De novo drug design, which aims to generate novel molecular structures, has evolved from traditional optimization algorithms to more sophisticated deep learning methods like variational autoencoders (VAEs) and generative adversarial networks (GANs). researchgate.net

These techniques can be applied to the this compound scaffold to generate virtual libraries of related compounds. By training these models on known active molecules, they can learn the underlying rules of molecular recognition and propose new structures with a high probability of biological activity. researchgate.net Furthermore, structure-based methods, such as molecular docking, are routinely used to predict the binding modes of pyrimidine-2-amine derivatives within the active sites of target proteins. mdpi.comnih.gov Future applications will involve integrating these generative models with multi-objective optimization algorithms to simultaneously improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby accelerating the transition from a virtual concept to a viable drug candidate.

Discovery of Novel Biological Targets and Polypharmacological Profiles

The pyrimidine-2-amine scaffold is a "privileged structure," known to interact with a wide array of biological targets, particularly protein kinases. researchgate.netijpsjournal.com This promiscuity can be strategically leveraged to develop polypharmacological agents that modulate multiple targets simultaneously, which can be beneficial for treating complex diseases like cancer. Derivatives of pyrimidine-2-amines have been identified as inhibitors of diverse targets, including phosphoinositide 3-kinase (PI3Kγ), bromodomain-containing protein 4 (BRD4), polo-like kinase 1 (PLK1), and various plasmodial kinases crucial for the malaria parasite's life cycle. nih.govnih.govrsc.org

The 3,5-difluorophenyl group on this compound can significantly influence its target profile through specific fluorine interactions and altered electronic properties. A key future direction is to screen this compound and its analogs against broad panels of kinases and other enzyme families to uncover novel biological targets. This could reveal unexpected therapeutic opportunities. For instance, a compound initially designed as a kinase inhibitor might show potent activity against other targets like β-glucuronidase or ABC transporters like P-glycoprotein (P-gp), which are involved in cancer drug resistance. mdpi.comacs.org Understanding and engineering the polypharmacological profile of these molecules could lead to drugs with enhanced efficacy or the ability to overcome resistance mechanisms.

Pyrimidine Derivative Class Biological Target(s) Therapeutic Area Reference(s)
N,4-diphenylpyrimidin-2-aminesPI3KγCancer rsc.org
5-arylethylidene-aminopyrimidinesBRD4, PLK1 (dual inhibitors)Cancer nih.gov
Pyrimidine aminobenzenesP-gp, BCRPMultidrug Resistance in Cancer acs.org
2,4,5-Trisubstituted pyrimidinesPfGSK3, PfPK6 (plasmodial kinases)Malaria nih.gov
4-amino-furo[2,3-d]pyrimidinesTie-2, VEGFR2Angiogenesis, Cancer nih.gov
2-aminopyrimidinesHistamine H4 ReceptorInflammation, Pain nih.gov

Integration with Chemical Biology Tools for Pathway Elucidation

Once a compound demonstrates biological activity, identifying its precise mechanism of action is a critical next step. Chemical biology provides a suite of powerful tools to elucidate the cellular pathways modulated by small molecules like this compound. Phenotypic screens using cell-based reporter assays can identify compounds that modulate specific signaling pathways, such as the interferon-stimulated response element (ISRE) pathway, which is crucial for innate immunity. nih.gov

For example, a study found that an antiviral compound, DD264, functioned by inhibiting the pyrimidine biosynthesis pathway. This was confirmed by showing that its activity was reversed by the addition of uridine (B1682114) and by using HPLC to measure its effect on intracellular nucleoside concentrations. nih.gov In the future, similar approaches can be applied to this compound. Advanced techniques such as thermal proteome profiling (TPP), activity-based protein profiling (ABPP), and chemoproteomics can identify direct protein targets in an unbiased manner within a complex cellular environment. Furthermore, NMR-based methods like Water-Ligand Interaction Observed via Gradient Spectroscopy (wLOGSY) can be used to study interactions with non-traditional targets like RNA, opening up new avenues for therapeutic intervention. acs.org

Contribution to Structure-Based Drug Discovery and Medicinal Chemistry Paradigms

The development of pyrimidine-2-amine derivatives has been a cornerstone of modern medicinal chemistry, contributing significantly to the principles of structure-based drug design. acs.orgnih.gov The core scaffold acts as a versatile anchor, while modifications at different positions allow for the fine-tuning of biological activity and physicochemical properties. The this compound structure is a prime example of this paradigm. The pyrimidine ring can form key hydrogen bond interactions within a protein's active site, while the difluorophenyl group can engage in hydrophobic or specific fluorine-based interactions, potentially enhancing binding affinity and metabolic stability.

Future research on this compound will continue to inform medicinal chemistry paradigms. It serves as an excellent starting point for fragment-based drug discovery (FBDD), where the core can be identified as a "hit" and then elaborated upon to achieve high-affinity binding. acs.org The development of modular synthetic platforms will allow chemists to rapidly grow or link such fragments in three-dimensional space, exploring new chemical territory beyond the traditional flat, aromatic structures. acs.org Detailed structure-activity relationship (SAR) studies on analogs of this compound, rationalized by X-ray crystallography and computational modeling, will not only lead to more potent and selective drug candidates but also deepen our fundamental understanding of molecular recognition principles. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3,5-Difluorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

The synthesis of fluorinated pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyridines (e.g., pentafluoropyridine) can undergo stepwise substitutions with amines or azides under controlled conditions . Key parameters for optimization include:

  • Temperature : Higher temperatures (80–120°C) may accelerate substitutions but risk side reactions like ring decomposition.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-aryl bond formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in fluorinated systems .
    Methodological guidance: Use HPLC to monitor reaction progress and adjust stoichiometry of nucleophiles (e.g., sodium azide) to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : ¹⁹F NMR is essential to confirm fluorine substitution patterns (δ -110 to -150 ppm for aromatic fluorines) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.05 for C₁₀H₇F₂N₃) and rule out halogenated impurities .
  • X-ray crystallography : Resolve crystal structures to confirm regioselectivity in substitutions, particularly for distinguishing 3,5-difluoro isomers .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents deactivates the pyrimidine ring, reducing nucleophilic aromatic substitution (NAS) rates but enhancing stability in radical or electrophilic reactions. For example:

  • Suzuki-Miyaura coupling : The 3,5-difluoro group directs coupling to the para position on the phenyl ring due to steric and electronic effects. Use Pd(OAc)₂ with SPhos ligand for improved yields in inert atmospheres .
  • Photocatalytic reactions : Fluorine’s inductive effect stabilizes radical intermediates, enabling C–H functionalization under blue-light irradiation .
    Methodological note: Perform DFT calculations (e.g., using Gaussian 16) to map frontier molecular orbitals and predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Solubility limitations : Fluorinated compounds may aggregate in aqueous buffers. Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles .
  • Metabolic instability : Fluorine can block cytochrome P450 metabolism, but adjacent amine groups may undergo oxidation. Validate stability via LC-MS/MS in hepatocyte assays .
  • Off-target effects : Employ CRISPR-Cas9 knockout models to isolate target-specific effects .

Q. How can factorial design optimize the synthesis and functionalization of this compound?

A 2³ factorial design evaluates three factors (temperature, catalyst loading, reaction time) with minimal experimental runs:

  • Variables : Temperature (80°C vs. 120°C), Pd catalyst (0.5 mol% vs. 2 mol%), time (6h vs. 24h).
  • Response metrics : Yield, purity, and selectivity.
  • Analysis : ANOVA identifies significant interactions (e.g., high temperature reduces selectivity when catalyst >1 mol%) .
    Case study: A similar pyrimidine derivative achieved 89% yield at 100°C, 1 mol% Pd, and 12h .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Leverage in silico tools to assess:

  • LogP : Fluorine atoms increase hydrophobicity (predicted LogP ~2.1 via ChemAxon), impacting membrane permeability .
  • pKa : The pyrimidine amine (pKa ~4.5) remains protonated at physiological pH, enhancing solubility in acidic organelles (e.g., lysosomes) .
  • ADMET : Use SwissADME or ADMET Predictor™ to simulate absorption and toxicity profiles. Cross-validate with in vitro Caco-2 assays .

Methodological Framework Integration

Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?

Link experiments to established theories:

  • QSAR models : Correlate substituent electronegativity (fluorine vs. chlorine) with kinase inhibition potency using Hansch analysis .
  • Hammett plots : Quantify electronic effects of fluorine on reaction rates in substitution reactions .
  • Molecular docking : Map interactions between the compound’s fluorine atoms and ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .

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